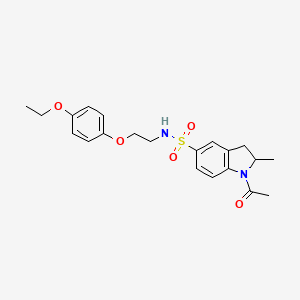![molecular formula C21H34N6OS B2826560 N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide CAS No. 941985-65-5](/img/structure/B2826560.png)
N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide is a synthetic compound with potential applications in various fields including medicinal chemistry, pharmacology, and chemical research. The molecular structure of this compound includes functional groups such as a pyrazolo[3,4-d]pyrimidine core, a piperidine ring, a methylthio group, and a propylpentanamide moiety, which contribute to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide typically involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: : This step is usually achieved by cyclization reactions involving suitable precursors such as 4-chloro-5-aminopyrimidine and hydrazine derivatives under acidic or basic conditions.
Introduction of the methylthio group: : The methylthio group can be incorporated via nucleophilic substitution reactions using methylthiol or related reagents.
Attachment of the piperidine ring: : This can be achieved through nucleophilic substitution or amination reactions, where a suitable piperidine derivative is used as the reactant.
Formation of the amide linkage: : The final step involves coupling the intermediate with 2-propylpentanoic acid or its derivatives under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
In an industrial setting, the production of this compound might involve scaling up the aforementioned synthetic route. Key considerations include optimizing reaction conditions for higher yield and purity, using continuous flow reactors to enhance reaction efficiency, and implementing purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide can undergo a variety of chemical reactions, including:
Oxidation: : The methylthio group can be oxidized to sulfoxide or sulfone derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : The nitro groups, if present in the structure, can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: : Nucleophilic and electrophilic substitution reactions can modify the piperidine ring or the pyrazolo[3,4-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: : Reagents like m-chloroperbenzoic acid, hydrogen peroxide, and oxone.
Reduction: : Hydrogen gas with palladium on carbon, sodium borohydride, and lithium aluminum hydride.
Substitution: : Nucleophiles such as amines, thiols, and alcohols; electrophiles such as alkyl halides and acyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while reduction of nitro groups yields corresponding amines.
Applications De Recherche Scientifique
Chemistry
In chemical research, N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide serves as a building block for designing novel compounds with potential therapeutic properties.
Biology
The compound is investigated for its biological activities, including enzyme inhibition, receptor binding, and modulation of cellular pathways.
Medicine
In medicinal chemistry, it is explored for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders, cancer, and inflammatory diseases.
Industry
The compound's unique properties make it useful in developing new materials, agrochemicals, and chemical sensors.
Mécanisme D'action
Molecular Targets
The compound exerts its effects by interacting with specific molecular targets such as enzymes, receptors, and ion channels.
Pathways Involved
Upon binding to its targets, the compound can modulate various cellular pathways, leading to changes in gene expression, protein activity, and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(6-(methylthio)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide
N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide
Uniqueness
Hope this deep dive hits the mark! Need further details on anything?
Propriétés
IUPAC Name |
N-[2-(6-methylsulfanyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2-propylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N6OS/c1-4-9-16(10-5-2)20(28)22-11-14-27-19-17(15-23-27)18(24-21(25-19)29-3)26-12-7-6-8-13-26/h15-16H,4-14H2,1-3H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCCYXRZXLIQMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NCCN1C2=C(C=N1)C(=NC(=N2)SC)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
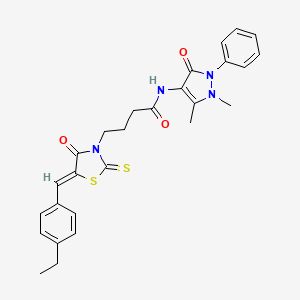
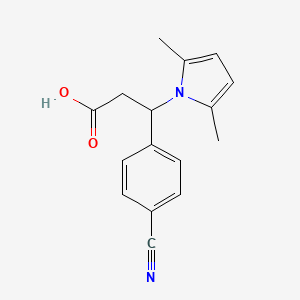

![Methyl 6-cyanoimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B2826481.png)
![2-(4-(methylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2826483.png)

![3-[3-Chloro-5-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid](/img/structure/B2826487.png)
methanone](/img/structure/B2826488.png)
![Ethyl 4-fluoro-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2826489.png)
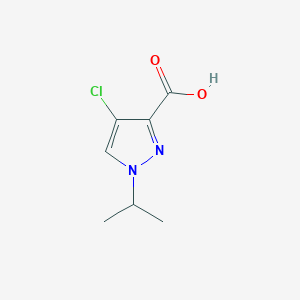
![N-[2-(4-Methoxyphenyl)ethyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2826492.png)
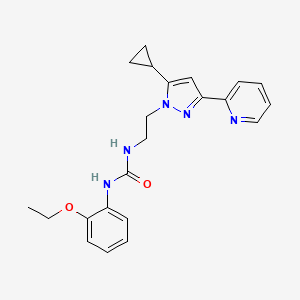
![N-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2826495.png)
